molecular formula C13H18BrNO B13973380 (1-Benzyl-3-bromopiperidin-4-yl)methanol

(1-Benzyl-3-bromopiperidin-4-yl)methanol

Cat. No.: B13973380
M. Wt: 284.19 g/mol
InChI Key: OOMDIAKQBBBPLI-UHFFFAOYSA-N
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Description

(1-Benzyl-3-bromopiperidin-4-yl)methanol is a piperidine derivative featuring a benzyl group at position 1, a bromine atom at position 3, and a hydroxymethyl (-CH2OH) group at position 4. Its molecular formula is C13H18BrNO, with a molecular weight of 284.20 g/mol. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate for further functionalization .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

(1-benzyl-3-bromopiperidin-4-yl)methanol

InChI

InChI=1S/C13H18BrNO/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2

InChI Key

OOMDIAKQBBBPLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1CO)Br)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-bromopiperidin-4-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-bromopiperidin-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of (1-Benzyl-3-bromopiperidin-4-yl)methanol with analogous compounds:

Compound Name Position 1 Position 3 Position 4 Molecular Formula Key Functional Attributes
This compound Benzyl Bromine Methanol C13H18BrNO Bromine (leaving group), hydroxymethyl
Benzyl 4-aminopiperidine-1-carboxylate Benzyl carboxylate - Amino C13H18N2O2 Amino (nucleophilic), ester linkage
(1-Benzyl-4-fluoropiperidin-3-yl)methanol Benzyl Methanol Fluorine C13H18FNO Fluorine (electronegative), hydroxymethyl
(R)-(1-Benzylpiperidin-3-yl)-methanamine Benzyl Methanamine - C13H20N2 Chiral center, primary amine
Key Observations:

Bromine vs. Fluorine: Bromine in the target compound enhances reactivity in substitution reactions compared to fluorine in (1-benzyl-4-fluoropiperidin-3-yl)methanol.

Amino vs. Bromine: Benzyl 4-aminopiperidine-1-carboxylate () lacks bromine but includes an amino group at position 4, enabling nucleophilic reactivity distinct from the target compound’s bromine-driven pathways .

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